molecular formula C24H18N2O2S B2497653 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034544-24-4

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2497653
CAS No.: 2034544-24-4
M. Wt: 398.48
InChI Key: NMNJXGSYLOMBPI-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core, a pyridine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The xanthene core can interact with various enzymes and receptors, modulating their activity. The pyridine and thiophene moieties can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine.

    Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.

    Xanthene derivatives: Compounds with a xanthene core, such as fluorescein and rhodamine.

Uniqueness

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the combination of its structural features. The presence of the xanthene core, pyridine ring, and thiophene moiety in a single molecule provides a unique set of chemical and physical properties that can be exploited for various applications.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-24(26-14-16-6-5-12-25-23(16)17-11-13-29-15-17)22-18-7-1-3-9-20(18)28-21-10-4-2-8-19(21)22/h1-13,15,22H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNJXGSYLOMBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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